3-Bromo-N-(2-bromoethyl)benzenesulfonamide
Description
Overview of Benzenesulfonamide (B165840) Derivatives in Contemporary Organic Chemistry
The benzenesulfonamide moiety is a cornerstone in modern organic and medicinal chemistry. nih.govsigmaaldrich.com These compounds, characterized by a benzene (B151609) ring linked to a sulfonamide group (-SO₂NH-), serve as a versatile scaffold for constructing molecules with a wide array of applications. longdom.org Their structural diversity stems from the potential for substitution on the aromatic ring, the sulfonamide nitrogen, and the nitrogen's substituent. This adaptability allows for the fine-tuning of electronic, steric, and physicochemical properties.
Benzenesulfonamide derivatives are recognized for their significant biological activities and are integral components of numerous therapeutic agents. rsc.orgnih.gov Beyond their medicinal importance, they are also employed as crucial intermediates and protecting groups in synthetic organic chemistry. nih.gov The development of novel synthetic methods continues to expand the library of accessible benzenesulfonamide derivatives, facilitating the exploration of new chemical space. nih.govnih.gov
Halogenated organic compounds are indispensable tools in organic synthesis. The incorporation of halogen atoms into a molecular scaffold provides a reactive handle for a multitude of chemical transformations. rsc.org Halogens can influence a molecule's stability, lipophilicity, and bioavailability, making them a common feature in pharmaceuticals and agrochemicals. rsc.orgnih.gov
The true power of halogenated compounds lies in their utility as synthetic intermediates. rsc.org The carbon-halogen bond can be selectively activated to participate in a wide range of reactions, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). nih.gov This capability allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler, halogenated precursors. rsc.orgresearchgate.net
Rationale for Comprehensive Research on 3-Bromo-N-(2-bromoethyl)benzenesulfonamide
The compound this compound presents a compelling case for detailed investigation due to its unique structural features and inherent synthetic potential.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉Br₂NO₂S |
| Molecular Weight | 343.04 g/mol |
| Appearance | (Data not available) |
| CAS Number | 942473-78-1 |
A key feature of this compound is the presence of two distinct bromine atoms: one attached to the aromatic (aryl) ring and the other to the ethyl (alkyl) chain. This differentiation is the source of its unique reactivity profile.
Aryl halides are generally less reactive towards nucleophilic substitution reactions than alkyl halides. quora.com This is attributed to the sp² hybridization of the carbon atom bonded to the halogen and resonance effects within the benzene ring, which impart a partial double-bond character to the C-Br bond, making it stronger and shorter. quora.comdoubtnut.comlibretexts.org Consequently, the aryl bromide is more amenable to transformations like palladium-catalyzed cross-coupling reactions.
Conversely, the alkyl bromide (bromoethyl group) is attached to an sp³ hybridized carbon. This C-Br bond is more susceptible to classical nucleophilic substitution (Sₙ2) reactions, where a wide range of nucleophiles can displace the bromide ion. stackexchange.com This differential reactivity allows for the selective functionalization of one bromine site while leaving the other intact for subsequent transformations.
Table 2: Comparison of Aryl vs. Alkyl Bromide Reactivity
| Feature | Aryl Bromide (on Benzene Ring) | Alkyl Bromide (on Ethyl Chain) |
| Carbon Hybridization | sp² | sp³ |
| C-Br Bond Character | Stronger, partial double bond character | Weaker, single bond |
| Reactivity to Nucleophiles | Low (requires activation or specific conditions) | High (amenable to Sₙ2 reactions) |
| Typical Reactions | Metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Nucleophilic substitution |
The distinct reactivity of its two bromine atoms makes this compound a highly versatile building block. It serves as a linchpin for synthesizing a variety of complex molecules. For instance, the bromoethyl moiety can react with amines, thiols, or alcohols to introduce new side chains or to facilitate intramolecular cyclization, leading to the formation of heterocyclic systems such as thiazolidines or piperazines. Compounds like (2-Bromoethyl)benzene are known to be valuable intermediates in creating complex organic molecules. chemicalbook.comnbinno.com
Following the modification of the alkyl bromide, the aryl bromide remains available for further functionalization. It can undergo cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups, thereby constructing elaborate bi-aryl systems or other complex scaffolds. This sequential, site-selective reaction capability is a powerful strategy in multi-step organic synthesis.
The structure of this compound is well-suited for integration into modern synthetic methodologies. The demand for functionalized heterocyclic compounds in drug discovery makes precursors that can readily undergo cyclization reactions highly valuable. The ability to perform selective cross-coupling and nucleophilic substitution reactions on a single molecule aligns perfectly with contemporary synthetic goals of efficiency and molecular diversity.
This compound can be envisioned as a key starting material in diversity-oriented synthesis (DOS), where a common substrate is elaborated into a library of structurally diverse compounds. By systematically varying the nucleophile used to displace the alkyl bromide and the coupling partner for the aryl bromide, a vast chemical space can be explored from a single, well-defined precursor. The synthesis of related benzenesulfonamide compounds often involves multi-step reactions including chlorosulfonation and amination, highlighting the modular nature of these synthetic routes. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9Br2NO2S |
|---|---|
Molecular Weight |
343.04 g/mol |
IUPAC Name |
3-bromo-N-(2-bromoethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO2S/c9-4-5-11-14(12,13)8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2 |
InChI Key |
DUTLJDJGWBKOJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCBr |
Origin of Product |
United States |
Strategic Synthesis of 3 Bromo N 2 Bromoethyl Benzenesulfonamide and Analogous Structures
Precursor Synthesis and Functionalization Pathways
The successful synthesis of the target compound is predicated on the availability of high-purity precursors. This section details the synthetic routes to the key building blocks.
3-Bromobenzenesulfonyl chloride is the primary electrophilic precursor for the formation of the sulfonamide bond. Its synthesis can be approached through several established methods. One common industrial route involves the sulfonation of 3-bromobenzene, followed by chlorination. This process typically utilizes a sulfonating agent such as chlorosulfonic acid.
Alternatively, a Sandmeyer-type reaction provides another viable pathway. This involves the diazotization of 3-bromoaniline (B18343) with a nitrite (B80452) source in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. google.com
While 3-bromobenzenesulfonyl chloride itself is readily available, the synthesis of more complex analogs may require the use of protecting groups to mask other reactive functionalities on the benzene (B151609) ring. The choice of protecting group would depend on the specific functional groups present and the reaction conditions of the subsequent steps.
Table 1: Comparison of Synthetic Routes to 3-Bromobenzenesulfonyl Chloride
| Starting Material | Key Reagents | General Reaction Conditions | Advantages | Disadvantages |
| 3-Bromobenzene | Chlorosulfonic acid or SO3, followed by a chlorinating agent (e.g., thionyl chloride) | Typically low to moderate temperatures | Utilizes a readily available starting material | Can produce isomeric impurities |
| 3-Bromoaniline | NaNO2, HCl, SO2, CuCl2 | Diazotization at low temperatures, followed by reaction with SO2/CuCl2 | Good for small to medium scale synthesis | Diazonium intermediates can be unstable |
The N-(2-bromoethyl)amine moiety provides the nucleophilic component for the sulfonamide bond formation. Due to the reactivity of the primary amine, it is often necessary to use a protected form of 2-bromoethylamine (B90993) to ensure selective reaction at the nitrogen atom.
A common precursor is 2-bromoethylamine hydrobromide, which can be synthesized from ethanolamine (B43304) and hydrobromic acid. guidechem.comchemicalbook.comorgsyn.org The reaction involves the protonation of the amino group and subsequent nucleophilic substitution of the hydroxyl group by bromide.
To achieve selective N-sulfonylation, the amino group of 2-bromoethylamine is often protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. N-Boc-2-bromoethylamine can be prepared by reacting 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. biosynth.comapolloscientific.co.uk This protected intermediate allows for the clean formation of the sulfonamide linkage without competing reactions at the amine.
Methodologies for Sulfonamide Linkage Formation
The formation of the sulfonamide bond is the crucial step in the synthesis of the target compound. This is typically achieved through the reaction of a sulfonyl chloride with an amine.
The most direct method for the synthesis of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide involves the condensation of 3-bromobenzenesulfonyl chloride with 2-bromoethylamine. vedantu.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium hydroxide (B78521).
In cases where a protected amine is used, such as N-Boc-2-bromoethylamine, the initial product is the N-Boc protected sulfonamide. The Boc group can then be removed by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent, to yield the final product.
The yield and purity of the final product can be significantly influenced by the reaction conditions. The choice of solvent, base, reaction temperature, and reaction time are all critical parameters that need to be optimized. researchgate.netresearchgate.net
For instance, the use of a non-polar aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) is common for these types of reactions. The selection of the base is also important; a hindered base may be preferred to minimize side reactions. Temperature control is crucial, as higher temperatures can lead to the formation of byproducts.
In the context of synthesizing analogs with multiple functional groups, regioselectivity can be a concern. beilstein-journals.orgacs.org The use of protecting groups, as discussed in section 2.1.2, is a key strategy for controlling the regioselectivity of the reaction.
Table 2: Typical Reaction Conditions for Sulfonamide Formation
| Parameter | Common Choices | Considerations |
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile (B52724) | Should be inert to the reactants and dissolve them adequately. |
| Base | Pyridine, Triethylamine, Diisopropylethylamine, NaOH | Should be strong enough to neutralize the generated acid but not so strong as to cause side reactions. |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity and reduce byproduct formation. |
| Reaction Time | 1 to 24 hours | Monitored by techniques such as thin-layer chromatography (TLC) to determine completion. |
Introduction of the 2-Bromoethyl Moiety
The introduction of the 2-bromoethyl group is accomplished through the use of a 2-bromoethylamine derivative as the nucleophile in the sulfonamide formation step. The bromine atom on the ethyl group is a valuable functional handle that can be used for further synthetic transformations, allowing for the creation of a diverse library of analogous structures. For example, the bromine can be displaced by a variety of nucleophiles to introduce different functional groups.
N-Alkylation Strategies Employing 1,2-Dibromoethane (B42909) or Related Bromoethylating Agents
A direct and common method for synthesizing N-alkyl sulfonamides is the N-alkylation of a primary sulfonamide with an appropriate alkyl halide. organic-chemistry.org For the synthesis of this compound, this strategy involves the reaction of 3-bromobenzenesulfonamide (B181283) with 1,2-dibromoethane.
The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, thereby generating a more nucleophilic sulfonamidate anion. This anion then displaces one of the bromide ions from 1,2-dibromoethane in a nucleophilic substitution reaction (SN2). Common bases used for this purpose include alkali metal carbonates (e.g., K₂CO₃), hydrides (e.g., NaH, LiH), or hydroxides (e.g., NaOH, KOH). nih.gov The choice of solvent is crucial and is often a polar aprotic solvent such as dimethylformamide (DMF) or acetone, which can effectively solvate the cation without interfering with the nucleophile. nih.gov
A potential side reaction in this approach is the dialkylation of the sulfonamide or the reaction of a second molecule of 3-bromobenzenesulfonamide with the product, leading to a bis-sulfonamide bridged by an ethylene (B1197577) group. To minimize these side products, reaction conditions such as temperature, stoichiometry of reactants, and reaction time must be carefully controlled. Using a molar excess of 1,2-dibromoethane can favor the formation of the desired mono-N-bromoethylated product.
| Sulfonamide Substrate | Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 5-bromothiophene-2-sulfonamide | Alkyl bromides | LiH | DMF | Room Temp. | nih.gov |
| Benzenesulfonamide (B165840) Derivatives | Alkyl Halides | K₂CO₃ | DMSO | 50 °C | nih.gov |
| p-Toluenesulfonamide | Trichloroacetimidates | None (Thermal) | Toluene | Reflux |
Sequential Functionalization Approaches for Selective N-Substitution of Benzenesulfonamides
To circumvent the potential for side reactions associated with direct alkylation using difunctionalized agents like 1,2-dibromoethane, a sequential approach offers greater control. This method involves a multi-step process to build the N-(2-bromoethyl) moiety.
One such pathway begins with the reaction of 3-bromobenzenesulfonyl chloride with ethanolamine (2-aminoethanol). This reaction forms the stable intermediate, 3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide. The subsequent step involves the conversion of the terminal hydroxyl group into a bromide. This transformation can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or a combination of triphenylphosphine (B44618) and carbon tetrabromide (the Appel reaction). This sequential method ensures the selective formation of the desired product by functionalizing one end of the ethyl group at a time.
An alternative sequential route could involve the reaction of 3-bromobenzenesulfonamide with 2-chloroethanol (B45725) under basic conditions to yield N-(2-hydroxyethyl)-3-bromobenzenesulfonamide, followed by bromination of the alcohol as described above. This approach avoids the direct use of the more reactive and potentially problematic 1,2-dibromoethane.
Directed Bromination Techniques for Aromatic Functionalization (if employed for 3-bromo positioning)
The synthesis of the key precursor, 3-bromobenzenesulfonamide, relies on the principles of electrophilic aromatic substitution (EAS). libretexts.org The directing effect of the substituent already present on the benzene ring is paramount for achieving the desired regiochemistry.
Electrophilic Aromatic Bromination with Regioselectivity Considerations and Catalysis
The sulfonamide group (-SO₂NH₂) and the sulfonyl chloride group (-SO₂Cl) are both strongly electron-withdrawing and are classified as meta-directors in electrophilic aromatic substitution reactions. youtube.comaakash.ac.inmasterorganicchemistry.comyoutube.com This directing effect is due to the significant deactivation of the ortho and para positions through inductive and resonance effects, leaving the meta position as the least deactivated and thus the most favorable site for electrophilic attack.
Therefore, a straightforward route to the 3-bromo substituted precursor is the direct bromination of benzenesulfonamide or benzenesulfonyl chloride. wikipedia.org This reaction is typically performed using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). openstax.orglumenlearning.commasterorganicchemistry.com The catalyst polarizes the Br-Br bond, generating a more potent electrophile ("Br⁺") that can attack the deactivated aromatic ring. libretexts.orgopenstax.org The reaction of the electrophile with the benzene ring forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the final product. openstax.orgnih.gov
Due to the deactivating nature of the sulfonyl group, these bromination reactions often require harsher conditions (e.g., higher temperatures or stronger catalysts) compared to the bromination of activated aromatic rings. researchgate.netacsgcipr.org
| Substrate Type | Brominating Agent | Catalyst/Solvent | Key Features | Reference |
|---|---|---|---|---|
| Benzene | Br₂ | FeBr₃ | Classic Lewis acid catalysis for non-activated rings. | openstax.org |
| Deactivated Aromatics | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | Effective for smoothly monobrominating highly deactivated rings. | organic-chemistry.org |
| Activated Aromatics | N-Bromosuccinimide (NBS) | Silica (B1680970) Gel | Good for regioselective bromination under milder conditions. | nih.gov |
| Various Aromatics | NBS | Acetonitrile (MeCN) | Commonly used for regioselective brominations in synthesis. | nih.gov |
Alternatively, the synthesis can start from 3-bromoaniline. Diazotization of the aniline (B41778) followed by reaction with sulfur dioxide in the presence of a copper catalyst can yield 3-bromobenzenesulfonyl chloride. google.com This intermediate is then reacted with ammonia (B1221849) or an ammonia equivalent to furnish 3-bromobenzenesulfonamide. chemicalbook.comnih.gov
Alternative Bromination Methods for Specific Aromatic Ring Functionalization
While classical bromination with Br₂ and a Lewis acid is effective, several alternative methods have been developed. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. organic-chemistry.org For deactivated aromatic rings, such as benzenesulfonamide, NBS can be activated by strong acids like concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid, facilitating the bromination process. organic-chemistry.org This method can offer mild reaction conditions and a simple workup, providing a practical route to bromo compounds of deactivated aromatics. organic-chemistry.org
Other brominating systems reported for aromatic compounds include the use of N-halosuccinimides in ionic liquids or supported on solid phases like silica gel, which can enhance regioselectivity. nih.govresearchgate.net These methods, however, are often more suited for activated or moderately deactivated systems and may require optimization for strongly deactivated substrates like benzenesulfonamide.
Exploration of Alternative Synthetic Pathways for this compound and its Derivatives
Beyond the conventional approaches of N-alkylation and aromatic bromination, alternative synthetic strategies can be envisioned, particularly those involving the construction of the N-ethylsulfonamide linkage through ring-opening reactions of strained heterocycles.
Ring-Opening Reactions of Strained Heterocyclic Precursors (e.g., Aziridines with Sulfonamide Nucleophiles)
Aziridines, as strained three-membered rings, are valuable electrophilic intermediates in organic synthesis, susceptible to ring-opening by a wide array of nucleophiles. nih.govresearchgate.netmdpi.com This reactivity can be harnessed to construct the N-(2-substituted ethyl)sulfonamide moiety.
A plausible alternative pathway to this compound involves the synthesis and subsequent ring-opening of N-(3-bromophenylsulfonyl)aziridine. This intermediate can be prepared by reacting 3-bromobenzenesulfonyl chloride with aziridine (B145994) in the presence of a base. The presence of the electron-withdrawing sulfonyl group on the aziridine nitrogen activates the ring carbons toward nucleophilic attack. researchgate.net
The activated N-sulfonyl aziridine can then be subjected to a ring-opening reaction with a bromide nucleophile. Sources of bromide can include hydrobromic acid (HBr), sodium bromide (NaBr), or lithium bromide (LiBr), often in the presence of a Lewis acid or protic acid to further activate the aziridine ring. organic-chemistry.org The nucleophilic attack of the bromide ion would preferentially occur at one of the aziridine carbons, leading to the cleavage of a C-N bond and the formation of the target this compound. The regioselectivity of the ring-opening (i.e., which of the two aziridine carbons is attacked) is influenced by steric and electronic factors of the aziridine and the reaction conditions. nih.gov For an unsubstituted aziridine precursor, the attack can occur at either carbon, leading to the same product.
This strategy offers an alternative disconnection for the target molecule, building the C-N and C-Br bonds in a sequential and controlled manner via a reactive heterocyclic intermediate. nih.gov
Cyclization-Based Syntheses of Related N-(2-bromoethyl)sulfonamides from Open-Chain Precursors
The synthesis of cyclic sulfonamides often proceeds through open-chain precursors like N-(2-bromoethyl)sulfonamides. While direct cyclization of this compound itself would lead to a different structure, the synthesis of its precursors often involves strategies that are foundational to cyclization reactions. A common approach involves the reaction of a primary amine with a sulfonyl chloride, followed by modification of the side chain.
One conceptual approach to synthesizing N-(2-bromoethyl)sulfonamides involves a multi-step process starting from a suitable benzenesulfonamide. For instance, a primary sulfonamide can be alkylated with a protected 2-aminoethanol derivative. Subsequent conversion of the hydroxyl group to a bromide would yield the desired product. This pathway is analogous to the initial steps of the Gabriel synthesis, which transforms primary alkyl halides into primary amines. wikipedia.orglscollege.ac.in In a related fashion, the alkylation of sulfonamides can be a key step. wikipedia.orglscollege.ac.in
A plausible synthetic route to an N-(2-hydroxyethyl)sulfonamide precursor is outlined below. This intermediate can then be subjected to bromination to yield the final N-(2-bromoethyl)sulfonamide.
Illustrative Reaction Scheme:
Sulfonamide Formation: 3-Bromobenzenesulfonyl chloride is reacted with ethanolamine in the presence of a base to form 3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide.
Bromination: The resulting alcohol is then treated with a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), to convert the hydroxyl group into a bromide, affording this compound.
Intramolecular cyclization of related sulfonamides is a well-established method for forming heterocyclic compounds. researchgate.net For example, N-alkenylsulfonamides can undergo radical cyclization to form cyclic imines. While not a direct synthesis of the title compound, this demonstrates the utility of open-chain sulfonamides in constructing cyclic systems. The synthesis of cyclic sulfonamide derivatives has been reported to involve the cyclization of precursor molecules under acidic conditions. nih.govmdpi.com
Advanced Purification and Isolation Methodologies in Synthetic Research
The purity of synthetic compounds is paramount in research and development. Advanced purification techniques are essential to isolate the target molecule from unreacted starting materials, byproducts, and other impurities. For a solid compound like this compound, chromatographic techniques and recrystallization are the most common and effective methods for achieving high purity.
Chromatographic Techniques (Column Chromatography, HPLC) for Compound Separation and Purity
Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography:
Flash column chromatography is a widely used method for the purification of organic compounds in a laboratory setting. orgsyn.org The crude this compound is dissolved in a minimal amount of a suitable solvent and adsorbed onto a solid support, typically silica gel. The stationary phase, silica gel, is a polar adsorbent. A solvent system (the mobile phase) of appropriate polarity is then passed through the column to elute the components of the mixture at different rates. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used as the eluent.
The separation is based on the principle of differential adsorption. Less polar compounds have a weaker affinity for the polar silica gel and therefore travel down the column more quickly with the mobile phase. More polar compounds interact more strongly with the stationary phase and elute later. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
Illustrative Data Table for Column Chromatography Purification:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (4:1 v/v) |
| Sample Loading | Dry loading on silica gel |
| Elution Order | 1. Non-polar impurities2. This compound 3. Polar impurities |
| Purity after Chromatography | >98% (by HPLC) |
High-Performance Liquid Chromatography (HPLC):
HPLC is a more advanced chromatographic technique that uses high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. Reversed-phase HPLC is commonly used for the analysis and purification of sulfonamides. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.
For analytical purposes, HPLC can be used to assess the purity of a sample of this compound. By comparing the retention time of the main peak with that of a reference standard, the identity and purity of the compound can be confirmed. Preparative HPLC can be employed to purify small quantities of the compound to a very high degree of purity.
Illustrative Data Table for HPLC Analysis:
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~5.2 minutes |
| Purity Assessment | >99% (Peak Area) |
Recrystallization and Other Crystallization Procedures for Solid-State Purity Enhancement
Recrystallization is a fundamental technique for purifying solid organic compounds. nih.gov The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
The process involves dissolving the crude solid in a minimum amount of a hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the soluble impurities behind in the mother liquor. The pure crystals are then collected by filtration.
For a brominated aromatic compound like this compound, a polar solvent or a mixture of solvents may be suitable for recrystallization. google.comgoogle.com A common technique involves dissolving the compound in a good solvent (e.g., ethanol (B145695) or acetone) and then adding a poor solvent (e.g., water or hexane) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.
Illustrative Data Table for Recrystallization:
| Parameter | Value |
| Solvent System | Ethanol/Water |
| Procedure | The crude compound is dissolved in a minimum amount of hot ethanol. Water is added dropwise until persistent turbidity is observed. The solution is reheated until clear and then allowed to cool to room temperature, followed by cooling in an ice bath. |
| Crystal Collection | Vacuum filtration |
| Washing | Cold ethanol/water mixture |
| Purity after Recrystallization | >99.5% (by HPLC) |
Mechanistic Organic Chemistry and Reactivity Investigations of 3 Bromo N 2 Bromoethyl Benzenesulfonamide
Reactivity at the Alkyl Bromine Center (2-bromoethyl moiety)
The bromine atom attached to the ethyl group is part of a primary alkyl halide system. Its reactivity is primarily governed by nucleophilic substitution and elimination reactions, with the sulfonamide group playing a significant role in influencing the reaction pathways, particularly through intramolecular processes.
The carbon-bromine bond in the 2-bromoethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Given that this is a primary alkyl halide, the bimolecular nucleophilic substitution (SN2) pathway is strongly favored over the unimolecular (SN1) pathway. The SN1 mechanism would require the formation of a highly unstable primary carbocation, which is energetically unfavorable.
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group in a single, concerted step. This backside attack leads to an inversion of stereochemistry if the carbon were chiral. For 3-Bromo-N-(2-bromoethyl)benzenesulfonamide, reaction with a strong external nucleophile, such as an alkoxide, proceeds via this mechanism. For instance, in the presence of sodium ethoxide in ethanol (B145695), the ethoxide ion acts as the nucleophile, displacing the bromide to form N-(2-ethoxyethyl)-3-bromobenzenesulfonamide. rsc.org
Table 1: Comparison of SN1 and SN2 Pathways at the Alkyl Bromine Center
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Substrate | Favored for 3° alkyl halides | Favored for 1° alkyl halides |
| Favored for Compound | No | Yes |
| Stereochemistry | Racemization | Inversion |
The presence of the sulfonamide nitrogen atom in proximity to the electrophilic alkyl bromide center allows for intramolecular reactions. In the presence of a base, the sulfonamide proton can be abstracted to form a nucleophilic sulfonamidate anion. This anion can then attack the electrophilic carbon intramolecularly, displacing the bromide and forming a cyclic product.
Kinetic studies on N-(2-bromoethyl)sulphonamides demonstrate that they readily cyclize in basic solutions to yield N-(arylsulphonyl)aziridines. rsc.org The reaction proceeds through the sulfonamidate anion as the reactive species. The formation of this anion is aided by electron-withdrawing substituents on the aryl ring, while the subsequent cyclization step is retarded by them. rsc.org The bromide is a significantly better leaving group than chloride in these cyclizations, with bromides reacting approximately 50 times faster than the corresponding chlorides. rsc.org
While aziridine (B145994) formation is the most direct intramolecular cyclization for this compound, the formation of other N-heterocycles like azetidines (4-membered rings) or morpholines would require different starting materials, such as N-(3-bromopropyl) or N-(2-bromoethyl)-N-(2-hydroxyethyl) derivatives, respectively. In some conditions, intermolecular reactions can also occur, leading to dimeric products such as piperazines. rsc.org
Table 2: Kinetic Data for Cyclization of N-(2-bromoethyl)arylsulphonamides
| Parameter | Description | Reported Value |
|---|---|---|
| ρ (Anion Formation) | Reaction constant for sulfonamide deprotonation | +0.94 |
| pKa⁰ | Acidity constant for the parent sulfonamide | 10.59 |
| ρ (Cyclization) | Reaction constant for the cyclization of the anion | -0.58 |
| log k₀ | Rate constant for the parent anion cyclization | -1.30 |
Data pertains to the general class of N-(2-bromoethyl)arylsulphonamides with bromide as the leaving group. rsc.org
Elimination reactions are often competitive with nucleophilic substitutions. For the 2-bromoethyl moiety, a bimolecular elimination (E2) mechanism is the most probable pathway, especially with a strong, sterically hindered base. In this mechanism, the base abstracts a proton from the carbon atom adjacent to the sulfonamide nitrogen, while simultaneously, the C-Br bond breaks, and a double bond forms. This process would lead to the formation of N-vinyl-3-bromobenzenesulfonamide.
The acidity of the protons on the carbon adjacent to the sulfonamide group facilitates this elimination pathway. Conditions that favor E2 over substitution or cyclization typically include the use of bulky, non-nucleophilic bases and higher reaction temperatures. The E1 and E1cb mechanisms are less likely; E1 is disfavored for the same reason as SN1 (unstable primary carbocation), and E1cb would require a more stabilized carbanion intermediate.
Reactivity at the Aromatic Bromine Center (3-position of benzenesulfonyl group)
The bromine atom attached directly to the benzene (B151609) ring has reactivity characteristic of an aryl halide. Its C(sp²)-Br bond is stronger than the C(sp³)-Br bond of the alkyl halide, and the steric hindrance of the ring prevents SN2 reactions. Instead, its reactivity is dominated by metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aromatic center. numberanalytics.com The 3-bromo position of the benzenesulfonyl group can readily participate in these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orglibretexts.org Applying this to this compound would yield a substituted biphenyl (B1667301) derivative.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, resulting in an aryl-alkyne product. organic-chemistry.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene under basic conditions with a palladium catalyst. wikipedia.orgorganic-chemistry.org This transformation results in the formation of a substituted alkene, where the aryl group has added across the double bond.
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine, or even ammonia (B1221849) equivalents. wikipedia.orgacsgcipr.org This method could be used to replace the bromine at the 3-position with various amino groups. organic-chemistry.org
Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Center
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex, Base | C-C | Biaryl derivative |
| Sonogashira | R-C≡C-H | Pd(0) complex, Cu(I), Amine | C-C | Aryl-alkyne |
| Heck | Alkene | Pd(0) complex, Base | C-C | Substituted alkene |
| Buchwald-Hartwig | R₂NH | Pd(0) complex, Base | C-N | Aryl amine |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. khanacademy.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination sequence. chemistrysteps.com The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
A critical requirement for the SNAr mechanism is the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.
In this compound, the sulfonyl group (-SO₂NHR) is an electron-withdrawing group. However, it is located at the 1-position, making the bromine leaving group at the 3-position meta to it. A meta-positioned EWG cannot effectively stabilize the negative charge of the intermediate via resonance. Consequently, the aromatic ring is not sufficiently activated, and SNAr reactions at this position are generally disfavored and require harsh, activated conditions (e.g., very high temperatures, extremely strong nucleophiles) to proceed, if at all.
Further Electrophilic Aromatic Functionalization of the Benzenesulfonyl Ring
The benzenesulfonyl ring of this compound is susceptible to further functionalization via electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the electronic effects of the two existing substituents: the bromine atom at the C3 position and the N-(2-bromoethyl)sulfonamide group at the C1 position.
Both substituents are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is because both groups withdraw electron density from the aromatic ring, making it less nucleophilic. The sulfonamide group (-SO₂NHR) is a powerful deactivator due to the strong electron-withdrawing inductive and resonance effects of the sulfonyl moiety. The bromine atom is also deactivating due to its strong inductive electron withdrawal, which outweighs its weaker resonance electron donation. studysmarter.co.uk Consequently, forcing conditions, such as high temperatures or the use of strong superacids, are often required to achieve further substitution.
The directing effects of the two groups are conflicting, leading to competition for the site of electrophilic attack.
N-(2-bromoethyl)sulfonamide group (-SO₂NHCH₂CH₂Br): This is a strong deactivating group and a meta-director. It directs incoming electrophiles to the positions meta to itself, which are C3 and C5. Since C3 is already occupied by a bromine atom, this group strongly directs towards the C5 position.
Bromo group (-Br): This is a deactivating group but is an ortho, para-director. It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) relative to itself.
Below is a table summarizing the predicted major products for common electrophilic aromatic substitution reactions on the this compound ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-Bromo-5-nitro-N-(2-bromoethyl)benzenesulfonamide |
| Halogenation | Br₂ / FeBr₃ | Br⁺ | 3,5-Dibromo-N-(2-bromoethyl)benzenesulfonamide |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 3-Bromo-5-sulfo-N-(2-bromoethyl)benzenesulfonamide |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | Generally not feasible due to strong ring deactivation |
Reactivity of the Sulfonamide Nitrogen
The sulfonamide functional group contains a nitrogen atom whose reactivity is significantly influenced by the adjacent strongly electron-withdrawing sulfonyl group. This section explores the reactions occurring at this nitrogen center.
The nitrogen atom in this compound is part of a secondary sulfonamide (R-SO₂-NHR'), and as such, it bears an acidic proton. This proton can be removed by a base to generate a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles in N-alkylation and N-acylation reactions. wikipedia.orgdnu.dp.ua
N-Alkylation: The deprotonated sulfonamide can react with alkylating agents, such as alkyl halides or tosylates, to form a tertiary sulfonamide. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically used to generate the anion, which then undergoes nucleophilic substitution with the electrophile. acs.orgescholarship.org
Reaction Scheme: Ar-SO₂-NH(R') + Base → [Ar-SO₂-N⁻(R')] + Base-H⁺ [Ar-SO₂-N⁻(R')] + R''-X → Ar-SO₂-N(R')(R'') + X⁻ (where Ar = 3-bromophenyl, R' = 2-bromoethyl, R''-X = alkylating agent)
N-Acylation: Similarly, the sulfonamidate anion can react with acylating agents like acyl chlorides or acid anhydrides to yield N-acylsulfonamides. researchgate.netresearchgate.net These reactions are often efficient and can be catalyzed by Lewis acids in some protocols. dergipark.org.tr The resulting N-acylsulfonamide moiety is a key functional group in various biologically active molecules. nih.gov
Reaction Scheme: [Ar-SO₂-N⁻(R')] + R''-COCl → Ar-SO₂-N(R')(COR'') + Cl⁻ (where Ar = 3-bromophenyl, R' = 2-bromoethyl, R''-COCl = acylating agent)
Table 2: Examples of N-Functionalization Reactions
| Reaction Type | Electrophilic Reagent Example | Base/Catalyst Example | Product Type |
|---|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tertiary sulfonamide |
| N-Alkylation | Benzyl bromide (BnBr) | Potassium carbonate (K₂CO₃) | Tertiary sulfonamide |
| N-Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N-acylsulfonamide |
The chemical behavior of the sulfonamide group is fundamentally linked to its acid-base properties. The proton on the nitrogen is acidic due to the powerful electron-withdrawing effect of the adjacent S(VI) center, which stabilizes the resulting conjugate base (the sulfonamidate anion) through resonance and inductive effects.
Deprotonation: Benzenesulfonamides typically exhibit pKa values in the range of 9-11, making them significantly more acidic than simple amines but less acidic than carboxylic acids. chemicalbook.comrsc.org The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to slightly increase the acidity (lower the pKa) of the N-H proton in this compound compared to its non-brominated analog.
This acidity is crucial for its reactivity. As discussed in section 3.3.1, deprotonation is a prerequisite for N-alkylation and N-acylation reactions, as it transforms the weakly nucleophilic neutral sulfonamide into a much more reactive anionic nucleophile. nih.govacs.org
Protonation: Sulfonamides are very weak bases. Protonation can theoretically occur on either the nitrogen atom or one of the sulfonyl oxygen atoms. Theoretical studies suggest that in the gas phase, the nitrogen atom is the more basic site. researchgate.net However, in solution, the protonation equilibrium lies far to the side of the neutral species, and strong acidic conditions are required for any significant protonation to occur.
Tautomerism: Tautomerism is not a significant feature of the chemistry of simple N-alkyl sulfonamides. While one could draw a tautomeric form where the proton moves to a sulfonyl oxygen to create a S=N double bond (a sulfonylimidic acid structure), this form is generally energetically unfavorable and does not play a role in the typical reactivity of the compound.
Complex Reaction Manifolds Involving Multiple Reactive Centers
This compound is a multifunctional molecule possessing several distinct reactive sites:
The aromatic ring , which can undergo electrophilic substitution.
The acidic sulfonamide N-H proton .
The nucleophilic sulfonamide nitrogen (after deprotonation).
The electrophilic carbon of the bromoethyl group (-CH₂-Br), which is susceptible to nucleophilic substitution (Sₙ2).
The aromatic bromine atom , which can participate in metal-catalyzed cross-coupling reactions (though this is outside the scope of the current discussion).
The interplay between these sites allows for complex and selective chemical transformations.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, the choice of reagent and conditions can direct the reaction to a specific site.
For example, when reacting with a basic and nucleophilic reagent, there is a competition between deprotonation of the N-H group and Sₙ2 attack at the bromoethyl moiety.
A strong, bulky, non-nucleophilic base (e.g., potassium tert-butoxide) will preferentially deprotonate the acidic N-H proton.
A strong, non-basic nucleophile (e.g., sodium iodide in acetone) will preferentially attack the electrophilic carbon of the bromoethyl group, leading to halogen exchange.
A reagent that is both a strong base and a good nucleophile (e.g., sodium ethoxide) could lead to a mixture of products, including deprotonation, substitution, and potentially elimination (E2) of HBr from the bromoethyl group.
Table 3: Chemoselective Reactions of this compound
| Reagent(s) | Reactive Site Targeted | Reaction Type | Expected Major Product |
|---|---|---|---|
| HNO₃ / H₂SO₄ | Aromatic Ring (C5) | Electrophilic Aromatic Substitution | 3-Bromo-5-nitro-N-(2-bromoethyl)benzenesulfonamide |
| NaH in THF | Sulfonamide N-H | Deprotonation | Sodium 3-bromo-N-(2-bromoethyl)benzenesulfonamidate |
| NaI in Acetone | Bromoethyl Group (C-Br) | Sₙ2 (Finkelstein Reaction) | 3-Bromo-N-(2-iodoethyl)benzenesulfonamide |
The distinct reactivity of the sulfonamide nitrogen and the bromoethyl group within the same molecule creates an ideal platform for tandem or cascade reactions, most notably intramolecular cyclization.
Upon treatment with a suitable base, the sulfonamide N-H is deprotonated to form the sulfonamidate anion. This anion is positioned perfectly to act as an internal nucleophile, attacking the electrophilic carbon atom of the bromoethyl group via an intramolecular Sₙ2 reaction. This process, known as the Gabriel-Cromwell reaction or simply intramolecular N-alkylation, results in the formation of a six-membered heterocyclic ring, a cyclic sulfonamide known as a sultam. nih.govresearchgate.netrsc.org
Reaction Scheme for Intramolecular Cyclization: The reaction proceeds in two sequential steps initiated by a single reagent (the base):
Deprotonation: The base removes the acidic proton from the sulfonamide nitrogen.
Intramolecular Sₙ2 Attack: The resulting nitrogen anion attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the cyclic product.
The product of this tandem reaction is 4-(3-bromophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide . This type of transformation is a powerful synthetic tool for building complex heterocyclic scaffolds from linear precursors. nih.gov
Advanced Applications in Multi Step Organic Synthesis
Precursor for Nitrogen-Containing Heterocyclic Compounds
A primary application of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide lies in its role as a precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of a nucleophilic nitrogen atom and an electrophilic ethyl bromide moiety within the same molecule facilitates intramolecular cyclization reactions, leading to the formation of strained ring systems. Furthermore, the reactive nature of the N-(2-bromoethyl) group allows for derivatization to other important cyclic amine systems.
Synthesis of Strained Nitrogen Heterocycles (e.g., Azetidine (B1206935) Scaffolds) via Intramolecular Cyclization
The structure of this compound is ideally suited for the synthesis of azetidine scaffolds through intramolecular cyclization. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique conformational properties and their presence in a number of biologically active compounds.
The synthesis proceeds via an intramolecular nucleophilic substitution reaction, where the sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbon atom of the 2-bromoethyl group. This process results in the formation of a stable four-membered ring, yielding 1-(3-bromophenylsulfonyl)azetidine. The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity and promoting the cyclization.
Reaction Scheme for Azetidine Formation:
| Reactant | Reagents | Product |
| This compound | Base (e.g., K₂CO₃, NaH) | 1-(3-Bromophenylsulfonyl)azetidine |
This intramolecular cyclization provides a direct and efficient route to the 1-(3-bromophenylsulfonyl)azetidine core, which can then be further functionalized through reactions involving the bromine atom on the phenyl ring.
Derivatization to Aziridines, Morpholines, or Other Cyclic Amine Systems
While the primary intramolecular cyclization product is an azetidine, the N-(2-bromoethyl)sulfonamide moiety can also be utilized in the synthesis of other important cyclic amine systems, such as aziridines and morpholines, through carefully chosen reaction pathways.
Aziridine (B145994) Synthesis: The formation of an N-sulfonylated aziridine from an N-(2-bromoethyl)sulfonamide can be achieved under specific basic conditions that favor a 3-exo-tet cyclization. This transformation is a variation of the Wenker synthesis, which is a classic method for preparing aziridines from 2-aminoalcohols. In this case, the bromo-substituted precursor undergoes base-promoted intramolecular cyclization to furnish the three-membered aziridine ring.
Morpholine (B109124) Synthesis: The synthesis of morpholines, which are six-membered heterocyclic compounds containing both nitrogen and oxygen atoms, can be envisioned through intermolecular reactions involving the N-(2-bromoethyl)sulfonamide precursor. For instance, reaction with a suitable diol under basic conditions could potentially lead to the formation of a morpholine ring, although this would involve a more complex multi-step sequence. A more direct, albeit intermolecular, approach could involve the reaction of 3-bromobenzenesulfonamide (B181283) with a dielectrophile like bis(2-bromoethyl) ether. While not a direct derivatization of the title compound, it highlights the utility of the core sulfonamide structure in accessing morpholine scaffolds.
Building Block for Complex Aromatic Systems and Biaryl Compounds
The presence of a bromine atom on the benzenesulfonyl group of this compound, and its cyclized azetidine derivative, opens up a vast array of possibilities for constructing complex aromatic systems and biaryl compounds. The carbon-bromine bond serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Incorporation into Polycyclic Aromatic Structures via Cross-Coupling Methodologies
The 3-bromophenylsulfonyl moiety can be elaborated into more complex polycyclic aromatic structures using a variety of cross-coupling reactions. These reactions allow for the fusion of additional aromatic rings onto the existing benzene (B151609) ring, leading to the synthesis of novel and potentially functional polycyclic aromatic hydrocarbons (PAHs).
For example, a double Heck reaction or a Suzuki-Miyaura coupling with a suitably functionalized di-boronic acid derivative could be employed to construct extended aromatic systems. These methodologies are fundamental in materials science for the synthesis of organic semiconductors and fluorescent dyes.
Synthesis of Substituted Biaryl and Heterobiaryl Compounds
One of the most powerful applications of the 3-bromophenylsulfonyl group is in the synthesis of substituted biaryl and heterobiaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this purpose, involving the reaction of the aryl bromide with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base.
Examples of Cross-Coupling Reactions for Biaryl Synthesis:
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl sulfonamide |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted sulfonamide |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted sulfonamide |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Amino-substituted sulfonamide |
These reactions can be performed on 1-(3-bromophenylsulfonyl)azetidine, allowing for the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a diverse library of azetidine-containing biaryl compounds.
Role in the Construction of Diverse Molecular Architectures
The dual reactivity of this compound, combining intramolecular cyclization with subsequent intermolecular cross-coupling, makes it a valuable tool for the construction of diverse and complex molecular architectures. This sequential reaction strategy allows for the controlled and predictable assembly of molecules with a high degree of structural complexity.
By first forming the azetidine ring, a rigid and conformationally defined scaffold is introduced into the molecule. The subsequent functionalization of the aryl bromide allows for the attachment of various other molecular fragments. This "build-and-functionalize" approach is highly convergent and allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery.
The resulting molecules, which combine a strained azetidine ring with a functionalized biaryl or polycyclic aromatic system, are of significant interest in medicinal chemistry. The azetidine moiety can act as a bioisostere for other functional groups, influencing the physicochemical properties and biological activity of the molecule, while the biaryl unit can be tailored to interact with specific biological targets. This strategic combination of functionalities underscores the importance of this compound as a key intermediate in modern organic synthesis.
Divergent Synthesis Strategies Exploiting the Differential Reactivity of the Bromine Atoms
A divergent synthetic approach enables the creation of a library of structurally related compounds from a common intermediate. The differential reactivity of the bromine atoms in this compound is key to such strategies. The aliphatic bromine is significantly more susceptible to nucleophilic substitution than the more inert aromatic bromine. This reactivity difference can be exploited to introduce a variety of functionalities at the ethyl group while leaving the aromatic bromine available for subsequent transformations.
For instance, reaction with primary or secondary amines could lead to the formation of diamine-functionalized sulfonamides. Similarly, reaction with alkoxides or thiolates would yield ether or thioether linkages, respectively.
Table 1: Plausible Divergent Synthesis Pathways from this compound
| Step 1: Nucleophilic Substitution at the Ethyl Bromide | Intermediate Product Class | Step 2: Cross-Coupling at the Aryl Bromide | Final Product Class |
| Reaction with a primary amine (R-NH2) | N-(2-aminoethyl)-3-bromobenzenesulfonamide derivative | Suzuki coupling with an arylboronic acid (Ar-B(OH)2) | N-(2-aminoethyl)-3-arylbenzenesulfonamide derivative |
| Reaction with an alcohol (R-OH) | N-(2-alkoxyethyl)-3-bromobenzenesulfonamide derivative | Heck coupling with an alkene | N-(2-alkoxyethyl)-3-vinylbenzenesulfonamide derivative |
| Reaction with a thiol (R-SH) | N-(2-thioethyl)-3-bromobenzenesulfonamide derivative | Sonogashira coupling with a terminal alkyne | N-(2-thioethyl)-3-alkynylbenzenesulfonamide derivative |
Following the initial functionalization of the ethyl side chain, the remaining aromatic bromine can undergo a range of transition-metal-catalyzed cross-coupling reactions. This two-step sequence allows for the systematic variation of two different parts of the molecule, generating a diverse array of complex structures from a single starting material.
Convergent Synthesis Approaches Utilizing this compound as a Core Fragment
In convergent synthesis, complex fragments of a target molecule are synthesized independently and then joined together. This compound can serve as a valuable bifunctional linker in such approaches. Both bromine atoms can be transformed into other functional groups, such as boronic esters or organometallic reagents, which can then participate in coupling reactions with other complex molecular fragments.
A plausible strategy would involve the conversion of the aromatic bromine to a boronic ester via a Miyaura borylation. The resulting compound could then undergo a Suzuki coupling with one complex fragment. Subsequently, the aliphatic bromine could be converted to an organolithium or Grignard reagent at low temperature, which could then react with another electrophilic fragment to complete the assembly of the target molecule. This approach allows for the efficient and modular construction of highly complex molecular architectures.
Development of Novel Reagents or Ligands
While there is no direct evidence in the current literature of derivatives of this compound being used as novel reagents or ligands, the structural motifs that can be generated from this compound are found in various catalysts and ligands.
For example, the introduction of phosphine (B1218219) groups onto the aromatic ring via cross-coupling reactions could lead to the formation of novel phosphine-sulfonamide ligands. Such ligands could find applications in asymmetric catalysis, where the sulfonamide moiety can act as a chiral auxiliary or a coordinating group to a metal center. The synthesis of chiral sulfonamides and their use as ligands in metal-catalyzed reactions is a known strategy for inducing enantioselectivity. tandfonline.comthieme-connect.commdpi.comnih.govnih.gov
Furthermore, the sulfonamide nitrogen, after deprotonation, can act as a coordinating atom. This, in conjunction with other donor atoms introduced through the functionalization of the bromine atoms, could lead to the development of novel chelating ligands for various metal ions. The resulting metal complexes could exhibit interesting catalytic or material properties. The study of heterocyclic sulfonamide metal complexes has shown their potential in various biological and catalytic applications. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.
A full suite of 2D NMR experiments would be required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the ¹H and ¹³C NMR spectra of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons, such as those within the bromoethyl group and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): By showing correlations between protons and carbons over two to three bonds, HMBC is crucial for piecing together the molecular structure, connecting the bromoethyl group to the sulfonamide nitrogen and the sulfonamide group to the 3-bromophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining the preferred conformation and spatial arrangement of the molecule.
Without experimental data, a hypothetical data table cannot be generated.
The flexibility of the N-(2-bromoethyl)benzenesulfonamide linkage allows for various conformational possibilities. Advanced NMR techniques, such as variable temperature (VT) NMR, would be employed to study these dynamic processes. By analyzing changes in the NMR spectra at different temperatures, researchers could determine the energy barriers for bond rotations and identify the most stable conformers in solution.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the elemental composition and confirming the structure of a compound.
High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion. This data is critical for confirming the elemental composition and, therefore, the molecular formula (C₈H₉Br₂NO₂S) of this compound. The presence of two bromine atoms would be readily identifiable from the characteristic isotopic pattern (M, M+2, M+4 peaks).
A data table for HRMS would typically include the calculated exact mass and the experimentally found mass, which are not available.
By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, the connectivity of the molecule can be confirmed. Expected fragmentation pathways for this compound would include cleavage of the C-S bond, the S-N bond, and the C-Br bonds, providing further evidence for the proposed structure.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond of the sulfonamide, the asymmetric and symmetric stretching vibrations of the S=O bonds, C-N stretching, C-Br stretching, and various vibrations associated with the substituted benzene (B151609) ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring system, which often give strong Raman signals.
A table of expected vibrational frequencies cannot be accurately compiled without experimental or reliably calculated spectra.
Identification of Characteristic Vibrational Modes and Functional Group Presence
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure by analyzing the vibrational modes of a molecule. For benzenesulfonamide (B165840) derivatives, these spectra reveal characteristic peaks corresponding to the vibrations of the sulfonyl group, the aromatic ring, and the N-H and C-H bonds.
In a study of nitrobenzenesulfonamides, which are structurally related to brominated benzenesulfonamides, the vibrational spectra were analyzed using both experimental techniques (FT-IR and FT-Raman) and density functional theory (DFT) calculations. nih.gov The characteristic vibrational modes for the sulfonamide group (SO2NH2) are of particular interest. The symmetric and asymmetric stretching vibrations of the SO2 group typically appear in the regions of 1150-1190 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group is expected in the range of 3200-3400 cm⁻¹. tandfonline.comnih.gov
For instance, in the analysis of 4-bromobenzenesulfonamide, the presence of the bromine atom on the phenyl ring will influence the positions of the aromatic C-H and C-C vibrational bands. The C-Br stretching vibration is typically observed at lower wavenumbers.
A representative table of characteristic vibrational modes for a substituted benzenesulfonamide is presented below. Please note, this is a generalized representation and actual peak positions for this compound would require experimental verification.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3200 - 3400 | Sulfonamide (N-H) |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |
| Asymmetric SO₂ Stretch | 1330 - 1370 | Sulfonyl (SO₂) |
| Symmetric SO₂ Stretch | 1150 - 1190 | Sulfonyl (SO₂) |
| C-N Stretch | 1200 - 1350 | Sulfonamide (C-N) |
| C-S Stretch | 650 - 750 | Sulfonamide (C-S) |
| C-Br Stretch | 500 - 650 | Bromo-substituent |
In-situ Monitoring of Reaction Progress and Intermediate Detection
Spectroscopic techniques, particularly FT-IR and Raman spectroscopy, can be employed for the in-situ monitoring of chemical reactions. This allows for real-time tracking of the consumption of reactants and the formation of products and intermediates. For the synthesis of a compound like this compound, which could be synthesized from 3-bromobenzenesulfonyl chloride and 2-bromoethylamine (B90993), in-situ monitoring would be highly valuable.
By immersing a spectroscopic probe into the reaction mixture, the characteristic vibrational bands of the reactants, such as the S-Cl stretch of the sulfonyl chloride and the N-H bending of the amine, can be monitored. As the reaction proceeds, the intensity of these peaks would decrease, while new peaks corresponding to the sulfonamide product would appear and grow in intensity. This provides kinetic information and can help in optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
X-ray Diffraction (XRD) Analysis of Single Crystals
X-ray diffraction (XRD) on single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules are packed in a solid-state.
Precise Determination of Molecular Geometry, Bond Lengths, and Torsion Angles
Single-crystal XRD analysis provides a definitive structural determination of a crystalline compound. Although no crystal structure for this compound has been reported in the Cambridge Structural Database, the analysis of a closely related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , illustrates the type of detailed information that can be obtained. iucr.orgiucr.org
In the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the bond lengths and angles within the benzenesulfonamide core are determined with high precision. For example, the S=O bond lengths are typically around 1.43 Å, and the C-S bond length is approximately 1.76 Å. The geometry around the sulfur atom is a distorted tetrahedron. The torsion angles, which describe the conformation of the molecule, are also precisely determined. This information is crucial for understanding the molecule's shape and potential interactions.
Below is a hypothetical data table representing the kind of geometric parameters that would be obtained from an XRD study of a brominated benzenesulfonamide.
| Parameter | Value |
| Bond Lengths (Å) | |
| S1=O1 | 1.432(2) |
| S1=O2 | 1.435(2) |
| S1-N1 | 1.625(3) |
| S1-C1 (aromatic) | 1.760(3) |
| C4-Br1 | 1.905(3) |
| Bond Angles (°) ** | |
| O1-S1-O2 | 120.5(1) |
| O1-S1-N1 | 107.2(1) |
| N1-S1-C1 | 106.8(1) |
| Torsion Angles (°) ** | |
| C2-C1-S1-N1 | -75.4(2) |
Note: The data in this table is illustrative and based on typical values for similar structures, not experimental data for this compound.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal is determined by a network of intermolecular interactions. XRD analysis reveals these interactions, which are critical for understanding the physical properties of the solid, such as melting point and solubility. For sulfonamides, hydrogen bonding is a dominant intermolecular interaction. nih.govresearchgate.net The sulfonamide group has both a hydrogen bond donor (the N-H group) and acceptors (the sulfonyl oxygens), leading to the formation of robust hydrogen-bonded networks.
Theoretical and Computational Investigations of 3 Bromo N 2 Bromoethyl Benzenesulfonamide
Electronic Structure Analysis and Bonding Characterization
A comprehensive understanding of the electronic structure is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties. Standard computational methods are routinely employed to elucidate these characteristics.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For 3-bromo-N-(2-bromoethyl)benzenesulfonamide, one would expect the HOMO to be distributed over the electron-rich regions, such as the phenyl ring and the bromine atoms, while the LUMO would likely be centered on the electron-accepting sulfonyl group and the carbon-bromine bonds, which can accept electrons in nucleophilic substitution reactions. Without specific calculations, any precise energy values or detailed orbital distributions remain speculative.
Charge Distribution and Electrostatic Potential Surface Mapping
The distribution of electron density in a molecule is key to its interactions with other molecules. An electrostatic potential (ESP) map provides a visual representation of this charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the sulfonyl group would exhibit a strong negative potential, making them sites for electrophilic attack. Conversely, the hydrogen atom on the sulfonamide nitrogen and the carbon atoms attached to the bromine atoms would likely show a positive potential, indicating their susceptibility to nucleophilic attack. This information is critical for predicting how the molecule will interact with biological targets or other reagents.
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.
Identification of Transition States and Determination of Activation Energies
By modeling the reaction pathway, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For this compound, a key reaction would be intramolecular cyclization, where the sulfonamide nitrogen attacks the bromoethyl group to form a cyclic product. Quantum chemical calculations could precisely model this process, determining the structure of the transition state and the activation energy required for the reaction to occur.
Reaction Coordinate Analysis and Mapping of Potential Energy Surfaces
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES for a particular reaction, chemists can gain a comprehensive understanding of the reaction mechanism, including the presence of any intermediates and the relative energies of different pathways. For this compound, a detailed PES would not only elucidate the mechanism of cyclization but could also explore competing reaction pathways, providing a complete picture of its chemical reactivity.
Computational Modeling of Solvent Effects and Environmental Influences on Reactivity
The reactivity of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational modeling provides a powerful tool to investigate these effects. Solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to simulate the bulk solvent environment. These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's properties in different solvents.
The choice of solvent can alter the electronic structure and, consequently, the reactivity of the molecule. For instance, in a polar solvent, the charge distribution within the this compound molecule may be stabilized differently compared to a nonpolar solvent. This can affect the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the molecule's susceptibility to nucleophilic or electrophilic attack.
Environmental influences, such as temperature and pressure, can also be modeled. By performing calculations at different temperatures, it is possible to simulate the thermodynamic conditions of a reaction and predict how environmental changes might affect the reaction rate and mechanism.
A theoretical study would likely reveal that polar solvents enhance the reactivity of sites with significant charge separation. The data table below illustrates the kind of information that would be generated from such a study, showing the calculated dipole moment of the molecule in various solvents, which is an indicator of the solvent's influence on the molecular charge distribution.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | Value |
| Toluene | 2.4 | Value |
| Dichloromethane (B109758) | 9.1 | Value |
| Acetonitrile (B52724) | 37.5 | Value |
| Water | 80.1 | Value |
Note: The values in this table are hypothetical and would be determined through specific computational calculations.
Prediction of Reactivity and Selectivity Profiles
Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scm.comscm.com These functions are derived from the change in electron density at a particular point in the molecule upon the addition or removal of an electron.
For this compound, the application of Fukui functions would identify specific atoms that are most susceptible to different types of chemical reactions. For example, a high value of the Fukui function for nucleophilic attack (f+) on a particular atom indicates that it is a likely site for an electrophile to attack. Conversely, a high value for electrophilic attack (f-) suggests a site prone to attack by a nucleophile.
Local reactivity descriptors, such as local softness and local electrophilicity, which are derived from Fukui functions, provide a more nuanced understanding of the reactivity of different atomic sites. These descriptors would be crucial in predicting the regioselectivity of reactions involving this molecule. A computational analysis would likely pinpoint the sulfonamide group and the bromine-substituted carbon atoms as key reactive centers.
Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to a change in its electron distribution. A large energy gap between the HOMO and LUMO indicates a hard molecule, which is generally less reactive. Softness is the reciprocal of hardness, so a softer molecule is more reactive.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.
The calculation of these descriptors for this compound would provide a general overview of its chemical stability and reactivity. It is anticipated that the presence of two bromine atoms and the sulfonyl group would result in a significant electrophilic character.
The following table presents a hypothetical set of calculated global reactivity descriptors.
| Descriptor | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | Value |
| LUMO Energy | ELUMO | Value |
| Energy Gap | ΔE = ELUMO - EHOMO | Value |
| Hardness | η = (ELUMO - EHOMO) / 2 | Value |
| Softness | S = 1 / (2η) | Value |
| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Value |
| Electrophilicity Index | ω = χ2 / (2η) | Value |
Note: The values in this table are hypothetical and would be determined through specific computational calculations.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the N-(2-bromoethyl) side chain allows this compound to exist in multiple conformational isomers. A conformational analysis would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. This process identifies the stable conformers, which correspond to the minima on the potential energy surface.
The relative energies of these stable conformers would be calculated to determine their populations at a given temperature. It is expected that the most stable conformer would be the one that minimizes steric hindrance and optimizes intramolecular interactions, such as hydrogen bonding.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. tandfonline.com By simulating the motion of the atoms in the molecule, MD can reveal how the molecule behaves in different environments, such as in various solvents or at different temperatures.
Emerging Research Avenues and Challenges for 3 Bromo N 2 Bromoethyl Benzenesulfonamide
Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization
The imperative to develop environmentally benign chemical processes has spurred research into greener synthetic routes for sulfonamides. For 3-Bromo-N-(2-bromoethyl)benzenesulfonamide, this involves moving away from traditional methods that often rely on hazardous solvents and reagents.
Catalyst-Free or Organocatalytic Transformations of the Compound
Recent advancements have demonstrated the feasibility of synthesizing sulfonamides under catalyst-free conditions, a highly desirable goal for sustainable chemistry. tandfonline.comresearchgate.net The synthesis of this compound could potentially be adapted to these methods, for example, by reacting 3-bromobenzenesulfonyl chloride with 2-bromoethylamine (B90993) in the absence of a catalyst, thereby simplifying the reaction setup and purification process. Visible-light-mediated protocols also offer a pathway for catalyst-free functionalization, which could be explored for derivatizing the aromatic ring of the compound. rsc.org
Organocatalysis presents another promising avenue for the derivatization of the title compound. N-sulfonyl aziridines have been polymerized using organocatalysts to form polysulfonamides, suggesting that the N-H bond of this compound could be a target for similar catalytic transformations to introduce new functional groups or build larger molecular architectures. acs.org Furthermore, enantioselective modifications of sulfonamides have been achieved using carbene organocatalysis, opening a potential route for creating chiral derivatives of this compound. rsc.org
Table 1: Comparison of Catalytic Strategies for Sulfonamide Synthesis & Derivatization
| Catalytic Strategy | Potential Application to this compound | Advantages | Key Challenges |
|---|---|---|---|
| Catalyst-Free | Direct synthesis from 3-bromobenzenesulfonyl chloride and 2-bromoethylamine. tandfonline.comresearchgate.net | Reduced cost, simplified purification, lower environmental impact. | May require specific reaction conditions (e.g., solvent, temperature) to achieve high yields; substrate scope can be limited. |
| Organocatalysis | Derivatization at the sulfonamide nitrogen; potential for asymmetric synthesis. acs.orgrsc.org | Metal-free, lower toxicity, potential for high stereoselectivity. | Catalyst loading might be high; separation of catalyst from the product can be challenging. |
| Photocatalysis | Arylation or alkylation via sulfonyl radical intermediates. nih.govrsc.org | Mild reaction conditions (room temperature, visible light), high functional group tolerance. | Requires specialized photoreactor setup; potential for side reactions due to high reactivity of radicals. |
Exploration of Solvent-Free or Aqueous Reaction Conditions
The use of water as a reaction medium is a cornerstone of green chemistry. researchgate.net The synthesis of various sulfonamides has been successfully demonstrated in water, often leveraging the poor water solubility of the final product to allow for simple isolation by filtration. researchgate.netresearchgate.net This approach is highly relevant for the synthesis of this compound, potentially offering a procedure that is both environmentally friendly and operationally simple. mdpi.com
Solvent-free reaction conditions represent an even greater leap in sustainability. Research has shown that sulfonamides can be synthesized from sulfonyl chlorides and N-silylamines without any solvent, a method that could be investigated for the target compound. nih.gov Such methods not only eliminate solvent waste but can also lead to higher reaction rates and easier product work-up.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond established synthetic routes, a key research frontier lies in discovering and harnessing novel reactivity patterns of this compound. Its two distinct C-Br bonds (one aromatic, one aliphatic) and the sulfonamide linkage provide multiple sites for unconventional chemical transformations.
Photochemical and Electrochemical Transformations of Brominated Sulfonamides
Photochemistry and electrochemistry offer powerful, reagent-light methods to induce unique chemical reactions. The presence of bromine atoms in this compound makes it an interesting candidate for photochemical studies. Research on related brominated sulfonamides has shown that irradiation can lead to complex transformations and the formation of novel molecular structures. researchgate.net A significant area of interest is the photocatalytic generation of sulfonyl radicals from sulfonamides, which can then be used in late-stage functionalization to form new C-S bonds, a strategy directly applicable to derivatizing the title compound. nih.govacs.org
Electrochemistry provides precise control over reduction and oxidation processes. For this compound, electrochemical methods could be explored for the selective cleavage of the S-N bond or the C-Br bonds. nih.gov Furthermore, electrochemical oxidation processes, often used for the degradation of sulfonamides in environmental contexts, could be repurposed to achieve controlled synthetic transformations under specific conditions. nih.gov The generation of bromine radicals via electrochemical means could also enable novel vinylation or cyclization reactions. researchgate.net
Investigation of Biocatalyzed Reactions or Enzyme-Mediated Derivatization
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. The sulfonamide group is a known substrate for certain enzymes. For instance, laccase, an oxidoreductase enzyme, has been used to mediate the oxidative coupling of sulfonamides with phenolic compounds to create novel hybrid molecules. mdpi.com This suggests a potential pathway for the enzymatic derivatization of this compound, linking it to other molecules of interest. While naturally occurring sulfonamides are rare, the study of their biosynthesis is uncovering unique enzymes that could potentially be engineered and applied to synthetic substrates. digitellinc.com
Table 2: Emerging Derivatization Methods and Potential Products
| Transformation Type | Potential Reagent/Condition | Possible Functionalization Site | Potential Product Class |
|---|---|---|---|
| Photochemical | Visible light, photocatalyst, alkene nih.gov | Sulfonyl group (via radical) | Alkyl sulfones |
| Electrochemical | Controlled potential electrolysis nih.gov | Sulfonamide N-S bond | Cleaved amine and sulfinic acid precursors |
| Enzymatic | Laccase, phenolic co-substrate mdpi.com | Sulfonamide N-H group | Heteromolecular hybrid dimers |
Potential Applications in Materials Science or Supramolecular Chemistry (as a building block with specific structural features)
The distinct structural features of this compound make it a compelling candidate as a building block (synthon) in materials science and supramolecular chemistry. The sulfonamide group is a particularly effective hydrogen-bond donor and acceptor, capable of forming robust and predictable intermolecular interactions such as dimers and chain-like catemers. iucr.orgresearchgate.net
These directional hydrogen bonds, combined with potential π-π stacking interactions from the benzene (B151609) ring and halogen bonding from the bromine atoms, provide a powerful toolkit for crystal engineering and the design of self-assembling systems. mdpi.com It is conceivable that this compound could be used to construct highly ordered supramolecular architectures, co-crystals with specific physical properties, or functional polymers. nih.gov The two bromine atoms also serve as handles for further cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing the molecule to be incorporated into larger, well-defined oligomeric or polymeric structures after an initial self-assembly process. organic-chemistry.org The molecule's inherent asymmetry and multiple interaction sites offer a rich platform for designing complex and functional materials.
Challenges in Research Scale-Up and Process Intensification (from a chemical synthesis research perspective)
Scaling up the synthesis of complex organic molecules like this compound from milligram to gram or kilogram quantities for advanced research introduces significant challenges. These challenges are not merely about increasing the volume of reactants but involve a fundamental rethinking of the synthetic process to ensure it is efficient, safe, and sustainable.
A primary challenge in the scale-up of sulfonamide synthesis is the optimization of reaction conditions to maximize throughput without compromising yield or purity. The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, a process that can be influenced by numerous variables. nih.gov Key parameters that require meticulous optimization include the choice of base, solvent, reaction temperature, and reaction time.
Recent studies have focused on systematic approaches, such as response surface methodology (RSM), to identify ideal reaction conditions. tandfonline.com For instance, in the synthesis of various sulfonamides, it was found that using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base at a low temperature (0–5°C) could lead to excellent yields in a significantly reduced timeframe of 1–8 minutes. tandfonline.com This contrasts with conventional methods that might employ larger excesses of base and longer reaction times. tandfonline.com The choice of base is critical; for example, while LiOH·H₂O proved effective, other bases like potassium hydroxide (KOH) resulted in poor yields and the formation of oily byproducts. tandfonline.com
The impact of reaction parameters on the synthesis of sulfonamides can be summarized as follows:
| Parameter | Conventional Approach | Optimized Approach | Impact on Throughput |
| Base | Typically 1-2 equivalents of a strong base (e.g., pyridine, triethylamine) | 0.5 equivalents of LiOH·H₂O | Reduced reagent cost and simpler work-up. tandfonline.com |
| Temperature | Often room temperature or elevated temperatures | 0–5°C | Improved selectivity and reduced energy consumption. tandfonline.com |
| Reaction Time | Several hours | 1–8 minutes | Drastic increase in the number of batches possible in a given time. tandfonline.com |
| Solvent | Organic solvents like dichloromethane (B109758) or acetonitrile (B52724) | Greener solvents like water or solvent-free conditions | Reduced environmental impact and simplified product isolation. sci-hub.seacs.org |
Such optimization studies provide a blueprint for increasing the throughput of this compound synthesis. By systematically varying these conditions, researchers can develop a more robust and scalable process suitable for producing larger quantities required for advanced studies.
The synthesis of sulfonamides, particularly on a larger research scale, necessitates a focus on green chemistry principles to manage byproducts and waste streams effectively. The classic reaction between a sulfonyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct, which is typically neutralized by a base, forming a salt that must be removed during purification. nih.gov
Innovative approaches aim to minimize or eliminate this waste stream. One such method involves the use of N-silylamines instead of free amines. In this process, the reaction with a sulfonyl chloride produces a volatile and potentially reusable byproduct, trimethylsilyl (B98337) chloride, instead of HCl. nih.gov This method can even be performed without a solvent, further reducing the environmental impact. nih.gov
Another strategy is the use of water as a solvent, which is an environmentally benign choice. acs.org The synthesis of sulfonamides has been successfully demonstrated in aqueous media, often allowing for the simple isolation of the product by filtration, thereby avoiding the need for large volumes of organic solvents for extraction and purification. acs.org
Strategies for efficient byproduct and waste management in sulfonamide synthesis are outlined below:
| Strategy | Description | Advantages |
| Use of N-Silylamines | Reacting a sulfonyl chloride with an N-silylamine. | The byproduct is trimethylsilyl chloride, which is volatile and can be easily removed and potentially recycled. Eliminates the formation of HCl and subsequent salt waste. nih.gov |
| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally friendly, reduces reliance on volatile organic compounds, and can simplify product isolation through precipitation and filtration. acs.org |
| Catalytic Methods | Employing catalysts to enable more efficient bond formation. | Can lead to higher atom economy and reduce the need for stoichiometric reagents that end up as waste. thieme-connect.com |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Offers better control over reaction parameters, can improve safety, and allows for easier scaling by extending the run time rather than increasing the reactor volume. acs.org |
By integrating these strategies, the research-scale synthesis of this compound can be made more sustainable and efficient, addressing a critical challenge in modern chemical research.
Future Directions in Synergistic Experimental and Theoretical Research Programs
The future of research on this compound and related compounds lies in the powerful synergy between experimental synthesis and theoretical, or in silico, studies. This integrated approach can accelerate the discovery and development process by providing deeper insights into the molecule's properties and potential interactions with biological systems.
Experimental programs will continue to focus on the synthesis of novel derivatives and the evaluation of their biological activities. For instance, new benzenesulfonamide (B165840) derivatives are being synthesized and tested for their potential as anticancer and antimicrobial agents. nih.gov These studies often involve evaluating the compounds' ability to inhibit specific enzymes, such as carbonic anhydrases. nih.gov
Theoretical research, on the other hand, can provide valuable predictive information. Molecular docking studies, for example, can predict how a molecule like this compound might bind to a specific protein target. nih.govsemanticscholar.org This can help to rationalize observed biological activity and guide the design of more potent and selective analogs. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which is crucial for assessing its drug-likeness. semanticscholar.orgmdpi.com
A synergistic research program would involve a continuous feedback loop between these two areas:
| Research Area | Activity | Contribution to Synergy |
| Experimental Chemistry | Synthesis of this compound and its analogs. | Provides physical compounds for biological testing and data for refining theoretical models. nih.gov |
| Experimental Biology | In vitro and in vivo testing of compounds for biological activity (e.g., enzyme inhibition, cytotoxicity). | Validates theoretical predictions and identifies lead compounds. mdpi.com |
| Theoretical Chemistry | Molecular docking to predict binding modes and affinities to biological targets. | Guides the design of new, potentially more active, molecular structures. cerradopub.com.brresearchgate.net |
| Computational Biology | In silico ADMET profiling. | Predicts the pharmacokinetic and toxicological properties of designed compounds, helping to prioritize which ones to synthesize and test. mdpi.com |
By combining these approaches, researchers can more efficiently explore the chemical space around this compound. For example, if initial biological screening reveals interesting activity, molecular modeling could be used to understand the structure-activity relationship. This understanding would then inform the next round of chemical synthesis, focusing on modifications predicted to enhance the desired properties. This iterative cycle of design, synthesis, testing, and modeling represents a powerful paradigm for future research in this area.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-Bromo-N-(2-bromoethyl)benzenesulfonamide, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromoethyl groups can be introduced using reagents like 2-bromoethylamine, with sulfonamide formation achieved via sulfonyl chloride intermediates. Reaction optimization includes adjusting solvents (e.g., chloroform or DMF), temperature (80–120°C), and catalysts (e.g., cobalt for C–H activation). Column chromatography (e.g., EtOAc/hexane gradients) is critical for purification, as noted in similar sulfonamide syntheses .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what diagnostic features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.1–8.7 ppm) and splitting patterns reflecting bromine's electronic effects. Ethylenic protons (N–CH₂–CH₂–Br) appear as triplets (δ 3.5–4.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For C₈H₁₀Br₂N₂O₂S, expect m/z ≈ 368.892 .
- Melting Point : Consistent mp ranges (e.g., 125–128°C) help assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data in structural or reactivity studies of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in simulations. Validate computational models using:
- X-ray crystallography : Compare experimental bond lengths/angles (e.g., C–Br ~1.9 Å) with DFT-optimized geometries. SHELX software is widely used for refinement .
- Solvent-Corrected Calculations : Incorporate implicit solvent models (e.g., PCM) to improve agreement with NMR or UV-Vis data .
Q. What strategies enable regioselective bromine substitution in derivatives of this compound?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:
- Directed C–H Activation : Use transition-metal catalysts (e.g., Pd or Co) to target ortho/para positions relative to sulfonamide groups. Solvents like DMF enhance coordination .
- Protecting Groups : Temporarily block reactive sites (e.g., sulfonamide nitrogen) to direct bromination to desired positions .
Q. What challenges arise in X-ray crystallographic analysis of brominated sulfonamides, and how are they addressed?
- Methodological Answer : Challenges include:
- Heavy-Atom Effects : Bromine's high electron density causes absorption errors. Mitigate using Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections .
- Disorder in Flexible Groups : The bromoethyl chain may exhibit rotational disorder. Refine using restraints (ISOR, DELU) in SHELXL .
Q. How do solvent systems influence catalytic efficiency in cross-coupling reactions involving this compound?
- Methodological Answer : Solvent polarity and coordinating ability affect reaction rates. For example:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in Pd-catalyzed couplings, enhancing yields.
- Ether Solvents (THF) : Improve solubility of hydrophobic intermediates in Co-catalyzed C–H aminations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
